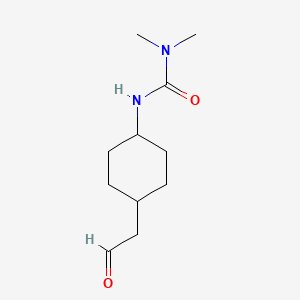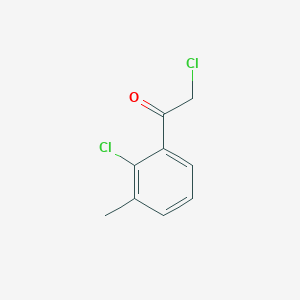
3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one is a heterocyclic compound that features both an imidazolidinone and a dioxidothietane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-diamines with carbonyl-containing compounds, followed by the incorporation of the dioxidothietane moiety through a series of oxidation steps . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize reaction conditions, reduce waste, and improve overall efficiency. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield more highly oxidized derivatives, while substitution reactions can produce a wide range of substituted imidazolidinones .
Scientific Research Applications
3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one has several scientific research applications:
Mechanism of Action
The mechanism by which 3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to form stable complexes with various enzymes and receptors, potentially inhibiting or modulating their activity . This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Imidazolidin-2-one: A closely related compound with similar structural features but lacking the dioxidothietane moiety.
Benzimidazolidin-2-one: Another related compound with a benzene ring fused to the imidazolidinone structure.
Thiazolidin-4-one: A compound with a sulfur atom in the ring, offering different reactivity and applications.
Uniqueness
3-(1,1-Dioxidothietan-3-yl)imidazolidin-4-one is unique due to the presence of the dioxidothietane moiety, which imparts distinct chemical and physical properties. This structural feature enhances the compound’s reactivity and potential for forming stable complexes with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H10N2O3S |
|---|---|
Molecular Weight |
190.22 g/mol |
IUPAC Name |
3-(1,1-dioxothietan-3-yl)imidazolidin-4-one |
InChI |
InChI=1S/C6H10N2O3S/c9-6-1-7-4-8(6)5-2-12(10,11)3-5/h5,7H,1-4H2 |
InChI Key |
JKULISRYHVNYLS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)N2CNCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


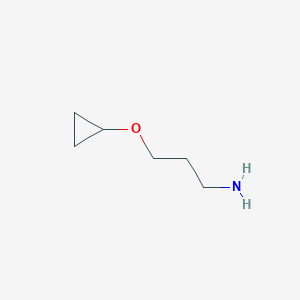
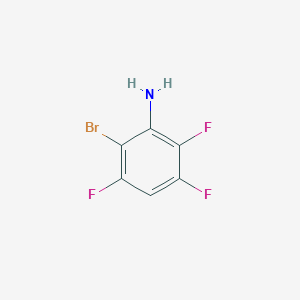
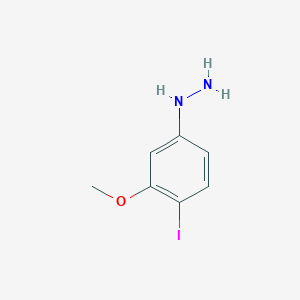
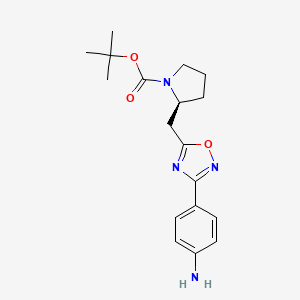
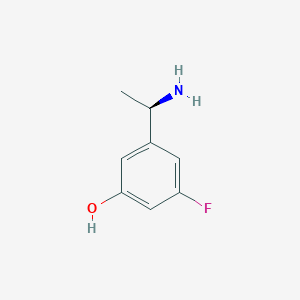
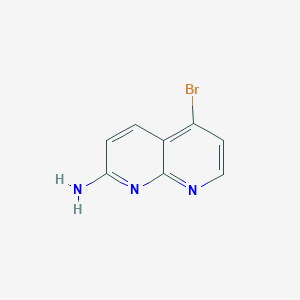
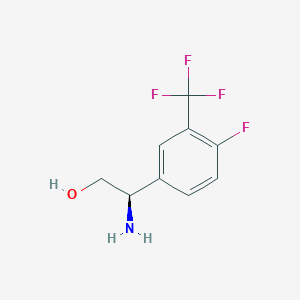


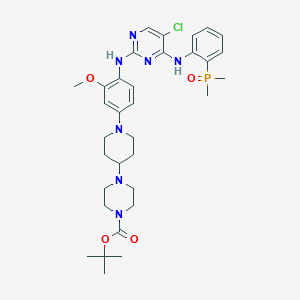
![(1S,4S)-6-(Difluoromethylene)-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12954979.png)
![(1R,2S)-2-([1,1'-Biphenyl]-4-yl)cyclohexanol](/img/structure/B12954982.png)
